N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
This compound is an ethanediamide derivative featuring two distinct moieties:
- A 2,5-difluorobenzenesulfonyl group attached to a 1,3-oxazolidin-2-yl ring.
- A pyridin-3-ylmethyl group linked via the ethanediamide backbone.
The oxazolidinone scaffold is notable for its presence in bioactive molecules, including antibiotics and agrochemicals . The fluorinated sulfonyl group enhances metabolic stability and target binding, while the pyridyl moiety may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O5S/c19-13-3-4-14(20)15(8-13)30(27,28)24-6-7-29-16(24)11-23-18(26)17(25)22-10-12-2-1-5-21-9-12/h1-5,8-9,16H,6-7,10-11H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIXQXKYKFFAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” typically involves multiple steps, including the formation of the oxazolidinone ring, sulfonylation, and subsequent coupling with pyridine derivatives. Common reagents used in these reactions include:
Oxazolidinone formation: Amino alcohols and carbonyl compounds under acidic or basic conditions.
Sulfonylation: Sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling reactions: Use of coupling agents like EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, “N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of “N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
*Estimated based on BA94047’s molecular weight (C23H24F2N4O5S: 506.52) and structural simplification (oxazolidin vs. oxazinan).
Critical Structural Differences and Implications
- Oxazolidin vs. Oxazinan Rings: The target compound’s five-membered oxazolidin ring (vs.
- Fluorination Patterns: The 2,5-difluorobenzenesulfonyl group in the target compound may enhance lipophilicity and enzyme binding compared to non-fluorinated analogs like oxadixyl .
- Pyridyl vs. Indole Substituents : The pyridin-3-yl group in the target compound could improve aqueous solubility relative to BA94047’s indole-ethyl group, which is more hydrophobic .
Biological Activity
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound with potential pharmaceutical applications. Its unique structure combines oxazolidinone and sulfonamide functionalities, which are known for various biological activities, particularly antimicrobial properties. This article explores the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 358.37 g/mol. The presence of fluorine atoms and a sulfonamide group contributes to its unique chemical properties and biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxazolidinone ring and ethanediamide moiety may also enhance the compound's binding affinity and specificity towards these targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, oxazolidinones are known for their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve inhibition of protein synthesis by binding to the bacterial ribosome .
Cytotoxicity Studies
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary studies on related oxazolidinone derivatives suggest that they can exhibit low cytotoxicity towards normal cell lines while maintaining efficacy against pathogens. For example, a related compound showed no cytotoxicity to L929 normal cells at effective antimicrobial concentrations .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The reaction begins with 2,5-difluorobenzenesulfonyl chloride reacting with an oxazolidinone derivative.
- Formation of Final Product : This intermediate is then reacted with N-(pyridin-3-yl)methylamine to yield the final product.
- Purification : Techniques such as thin-layer chromatography (TLC) and column chromatography are employed for purification. Characterization is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Antimicrobial Efficacy : A study demonstrated that oxazolidinone derivatives exhibited potent antibacterial effects against various strains of bacteria, including MRSA. The derivatives were tested for minimum inhibitory concentrations (MICs), showing promising results compared to standard antibiotics like ciprofloxacin .
Compound MIC (µg/mL) against MRSA Oxazolidinone A 8 Oxazolidinone B 16 Ciprofloxacin 32 -
Cytotoxicity Assessment : In another study focusing on cytotoxicity, several derivatives were tested on L929 cells at varying concentrations. Results indicated that most compounds did not significantly affect cell viability at therapeutic doses.
Compound Concentration (µM) Cell Viability (%) Compound 1 100 92 Compound 2 200 68 Control - 100
Q & A
Q. What are the critical steps in synthesizing N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide, and how can yield be optimized?
- Methodological Answer : Synthesis typically involves sequential sulfonylation of the oxazolidine ring, followed by coupling of the pyridinylmethyl-ethanediamide moiety. Key steps include:
- Sulfonylation : Reacting 2,5-difluorobenzenesulfonyl chloride with the oxazolidine precursor under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 0–5°C to minimize side reactions .
- Amide Coupling : Use of coupling agents like EDCI/HOBt in dichloromethane to link the sulfonylated oxazolidine to the pyridinylmethyl-ethanediamide fragment. Monitor via TLC (ethyl acetate/hexane, 1:1) .
- Optimization : Yield improvements (>70%) require strict temperature control, inert atmospheres, and purification via column chromatography (silica gel, gradient elution) .
Q. Which functional groups in this compound are most reactive, and how do they influence its biochemical interactions?
- Methodological Answer :
- 2,5-Difluorobenzenesulfonyl Group : Enhances electrophilicity for covalent binding to serine hydrolases or proteases. Reactivity can be probed via nucleophilic substitution assays (e.g., with thiols) .
- Oxazolidine Ring : Participates in hydrogen bonding via its oxygen atoms; stability in acidic conditions (pH <5) should be verified using UV-Vis spectroscopy .
- Pyridinylmethyl-Ethanediamide : Acts as a chelating agent for metal ions (e.g., Zn²⁺), which can be quantified via ICP-MS .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm sulfonylation (δ 7.8–8.2 ppm for aromatic protons) and amide bond formation (δ 2.5–3.5 ppm for methylene groups) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%); compare retention times with synthetic standards .
- HRMS : Electrospray ionization (ESI+) to validate molecular formula (e.g., C₂₀H₂₀F₂N₄O₅S) .
Q. How does solubility vary across solvents, and what formulations are suitable for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (≥50 mg/mL), PBS (pH 7.4, <0.1 mg/mL), and ethanol (5–10 mg/mL) using nephelometry .
- Formulation : For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in culture media with 0.1% BSA to prevent aggregation .
Q. What stability considerations are critical for long-term storage?
- Methodological Answer :
- Thermal Stability : Store at –20°C in amber vials; assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Light Sensitivity : Conduct UV irradiation studies (254 nm, 6 hours) to detect photodegradation products .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be elucidated?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV spectroscopy to track sulfonylation rates under varying pH and temperature conditions .
- Isotopic Labeling : Introduce ¹⁸O into the sulfonyl group to confirm nucleophilic attack pathways via MS/MS fragmentation .
Q. What computational strategies predict this compound’s target binding modes and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .
- Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen bond acceptor) using Schrödinger’s Phase .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the pyridinylmethyl group (e.g., 4-pyridinyl vs. 3-pyridinyl) and evaluate IC₅₀ shifts in enzyme inhibition assays .
- 3D-QSAR : Build CoMFA/CoMSIA models using biological data from analogs to map electrostatic/hydrophobic contributions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays) and controls (e.g., staurosporine) .
- Meta-Analysis : Apply Bayesian statistics to aggregate data from disparate sources, weighting by assay robustness (e.g., cell-free vs. cell-based) .
Q. How can Design of Experiments (DoE) optimize multi-step synthesis conditions?
- Methodological Answer :
- Factorial Design : Vary temperature (0–25°C), solvent (DMF vs. THF), and catalyst loading (0.1–1.0 eq) to identify critical parameters for yield and purity .
- Response Surface Methodology (RSM) : Model interactions between factors using JMP or Minitab; validate predictions with confirmatory runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
